Methyl 2-acetyl-4-methyl-4-pentenoate
Description
Contextual Significance in Enolate Chemistry and Allylation Strategies
The core reactivity of Methyl 2-acetyl-4-methyl-4-pentenoate is rooted in the principles of enolate chemistry. organic-chemistry.org As a β-keto ester, the protons on the carbon situated between the two carbonyl groups (the α-carbon) exhibit enhanced acidity. Treatment with a suitable base readily removes one of these protons to form a highly stabilized, nucleophilic enolate ion. organic-chemistry.orgnih.gov This enolate is a key intermediate in many carbon-carbon bond-forming reactions. nih.gov
The synthesis of this compound itself is a prime example of a sophisticated allylation strategy, most plausibly achieved via the Tsuji-Trost reaction. organic-chemistry.orgnih.gov This palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds. organic-chemistry.org In a hypothetical synthesis, the enolate of a starting β-keto ester, such as methyl acetoacetate (B1235776), acts as a soft nucleophile. This enolate attacks a π-allyl palladium complex, which is generated in situ from a palladium(0) catalyst and an allylic electrophile like 2-methylallyl acetate (B1210297) or a related compound. organic-chemistry.orgnih.gov The reaction proceeds via oxidative addition of the allylic substrate to the Pd(0) catalyst, followed by nucleophilic attack from the enolate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org
The general scheme for this synthesis is outlined in the table below.
Table 1: Proposed Synthesis via Tsuji-Trost Reaction
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Catalyst System | Product |
|---|
Overview of Research Trajectories and Academic Relevance
While specific, dedicated research on this compound is not extensively documented, its academic relevance lies in its potential as a versatile building block for more complex molecular architectures. Compounds featuring both a β-keto ester and an alkene moiety are highly valued in synthetic organic chemistry.
A primary research trajectory for a molecule of this type involves its use in intramolecular cyclization reactions. The strategic positioning of the nucleophilic enolizable center and the electrophilic alkene allows for the potential synthesis of cyclic compounds, such as substituted cyclopentenone or cyclohexenone derivatives, which are common motifs in natural products and pharmaceuticals. For instance, related allylic acetoacetate systems have been shown to undergo cyclization to form cyclopentenone intermediates. scispace.com The presence of the additional methyl group on the alkene in this compound could be explored to influence the regioselectivity and stereoselectivity of such cyclizations.
Furthermore, its structure is relevant to the broader field of acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids. youtube.com The initial allylation to form the title compound, followed by subsequent hydrolysis and decarboxylation, would yield 6-methyl-5-hepten-2-one, demonstrating its utility as a precursor to functionalized ketones. youtube.com
Structural Features and Synthetic Potential in Modern Chemical Transformations
The synthetic utility of this compound is directly derived from its distinct structural features. The molecule contains multiple reactive sites that can be addressed with high selectivity in various chemical transformations.
Key Structural Features:
β-Keto Ester System: This functional group is the molecule's reactive core. The acidic α-proton allows for easy formation of a stabilized enolate, which can participate in a wide range of alkylation, acylation, and condensation reactions. organic-chemistry.orgnih.gov
Terminal Alkene (Methallyl Group): The carbon-carbon double bond is susceptible to a host of transformations common in alkene chemistry, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis.
Ester Moiety: The methyl ester can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation—a characteristic reaction of β-keto acids—to yield a ketone. youtube.com
The combination of these features creates significant synthetic potential. Beyond the fundamental reactions, the alkene can participate in more advanced transformations like olefin metathesis or palladium-catalyzed processes such as the Wacker oxidation. The enolate can be used in asymmetric alkylations, providing a route to chiral molecules with quaternary carbon centers. nih.gov The dual functionality makes it an ideal substrate for tandem reactions, where multiple transformations occur in a single synthetic operation, enhancing synthetic efficiency.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 20962-71-4 | organic-chemistry.orgnih.govscispace.comunl.edu |
| Molecular Formula | C₉H₁₄O₃ | nih.govscispace.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetyl-4-methylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)5-8(7(3)10)9(11)12-4/h8H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVWUIUYMGPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336749 | |
| Record name | Methyl 2-acetyl-4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20962-71-4 | |
| Record name | Methyl 2-acetyl-4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Acetyl 4 Methyl 4 Pentenoate
Transition Metal-Catalyzed Carbon-Carbon Bond Formation
Transition metal catalysis, particularly utilizing palladium, has revolutionized the formation of C-C bonds, offering mild and highly selective routes to a diverse array of molecular architectures. These methods often proceed through well-defined catalytic cycles, allowing for rational optimization and broad substrate applicability.
Palladium-Catalyzed Desulfinylative C–C Allylation of β-Keto Esters
A notable and efficient method for the synthesis of Methyl 2-acetyl-4-methyl-4-pentenoate is the palladium-catalyzed desulfinylative C–C allylation of β-keto esters. core.ac.ukresearchgate.net This reaction involves the coupling of a β-keto ester, such as methyl acetoacetate (B1235776), with an allylic sulfonyl chloride. The process is characterized by the extrusion of sulfur dioxide and the formation of a new carbon-carbon bond at the α-position of the β-keto ester. core.ac.ukacs.org
Specifically, the sodium salt of methyl acetoacetate has been successfully employed as the nucleophile in this transformation, reacting with 2-methylprop-2-enesulfonyl chloride in the presence of a palladium catalyst to yield this compound. core.ac.uk This methodology provides a direct route to the target compound under relatively mild conditions.
The catalytic cycle of the palladium-catalyzed desulfinylative allylation of β-keto esters is believed to proceed through a series of well-defined steps, although specific details for this exact transformation are a subject of ongoing research. acs.orgnih.gov The generally accepted mechanism for related palladium-catalyzed cross-coupling reactions provides a plausible framework. youtube.com
The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. acs.org This is followed by the oxidative addition of the allylsulfonyl chloride to the Pd(0) complex, forming a π-allylpalladium(II) intermediate and displacing the sulfonyl group, which subsequently decomposes to release sulfur dioxide. core.ac.ukacs.org The enolate of the β-keto ester then acts as a nucleophile, attacking the π-allylpalladium complex. This nucleophilic attack can occur in an "outer sphere" fashion, akin to an SN2 type reaction. colab.ws The final step is a reductive elimination from the resulting palladium(II) intermediate, which regenerates the catalytically active Pd(0) species and furnishes the desired α-allylated β-keto ester product, this compound. nih.govyoutube.com
A key intermediate in this process is the palladium enolate, formed after the initial oxidative addition and decarboxylation (in related reactions) or desulfinylation. nih.govnih.gov The nature of this palladium enolate, whether it exists as a tight ion-pair or a covalently bonded species, can significantly influence the reactivity and selectivity of the reaction. nih.gov
The efficiency and selectivity of the desulfinylative allylation are highly dependent on the palladium catalyst system employed. Optimization of the catalyst involves the careful selection of ligands, adjustment of catalyst loading, and consideration of factors that influence the turnover frequency.
The choice of ligand coordinated to the palladium center plays a crucial role in determining the outcome of the reaction, influencing both the yield and the regioselectivity of the allylation. gu.se In the synthesis of α-allylated ketones from β-keto esters, different ligands can lead to varying ratios of linear versus branched products. nih.gov
| Catalyst | Ligand | Product(s) | Observations | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | This compound | Good yield and regioselectivity for soft nucleophiles. | core.ac.uk |
| Pd[P(t-Bu)₃]₂ | Tri(tert-butyl)phosphine | This compound and regioisomer | Faster reaction but lower regioselectivity. | core.ac.uk |
| Pd₂(dba)₃ / xantphos | Xantphos | Linear allylation product | High regioselectivity (96:4) in favor of the linear product in a related system. | core.ac.uk |
| PdCl₂(PhCN)₂ | Benzonitrile | (E)-crotyl derivatives | High regioselectivity in the formation of (E)-crotyl derivatives. | core.ac.ukresearchgate.net |
The amount of catalyst used, or catalyst loading, is a critical parameter in synthetic chemistry, with lower loadings being more desirable for reasons of cost and sustainability. In palladium-catalyzed C-N coupling reactions, which share mechanistic features with C-C coupling, catalyst loadings of less than 0.5 mol% have been successfully employed. nih.gov For the palladium-catalyzed β-allylation of indoles, reducing the catalyst loading from 2.5 mol% to 1 mol% still provided the product in high yield, albeit with a longer reaction time. acs.org
Turnover Frequency (TOF), a measure of the number of moles of substrate that a mole of catalyst can convert into product per unit time, is a key metric of catalyst efficiency. While specific TOF data for the synthesis of this compound via desulfinylative allylation is not extensively reported, the principles of catalyst optimization aim to maximize this value. Factors such as the nature of the ligand, temperature, and concentration of reactants can all influence the TOF. nih.gov Mechanistic studies in related systems have shown that the turnover-limiting step can be reductive elimination, and the choice of ligand can significantly impact the rate of this step. nih.gov
The palladium-catalyzed desulfinylative C–C allylation is applicable to a range of nucleophiles. In the context of β-keto esters and related compounds, the sodium salts of both methyl acetoacetate and dimethyl malonate have been shown to be effective nucleophiles for this transformation. core.ac.ukresearchgate.net The use of these "soft" enolates is well-established in palladium-catalyzed allylic alkylations. core.ac.uk
The success of the reaction with these nucleophiles highlights the compatibility of the enolates of β-dicarbonyl compounds with the desulfinylative coupling conditions. The nature of the nucleophile, particularly its basicity and steric profile, can influence the reaction outcome. Chelate-stabilized enolates, for example, have been used in mechanistic studies due to their predictable reactivity. nih.gov The scope of nucleophiles can be broad, and in related palladium-catalyzed allylic alkylations, even pyrroles and N-alkoxyamides have been successfully employed. nih.gov
Investigation of Nucleophile Scope
Reactivity of Soft Nucleophiles (e.g., Sodium β-oxoenolates)
The synthesis of this compound is effectively achieved through the palladium-catalyzed allylic alkylation of a soft nucleophile. Soft nucleophiles are typically defined as those derived from pronucleophiles with a pKa of less than 25. organic-chemistry.orgnrochemistry.com The classic nucleophile for this transformation is the enolate of methyl acetoacetate.
Generated by deprotonation with a suitable base such as sodium ethoxide or sodium hydride, the sodium salt of methyl acetoacetate forms a resonance-stabilized enolate. core.ac.ukresearchgate.net This enolate is considered a "soft" nucleophile due to the delocalization of its negative charge across the oxygen and α-carbon atoms. researchgate.net In the Tsuji-Trost reaction, the mechanism involves the formation of a π-allylpalladium complex from an appropriate methallyl precursor. wikipedia.org The soft enolate nucleophile then performs an "outer-sphere" attack directly on one of the terminal carbons of the π-allyl group. organic-chemistry.org This pathway is characteristic of stabilized, soft nucleophiles and is fundamental to forming the desired C-C bond at the α-position of the β-keto ester. organic-chemistry.orgresearchgate.net For instance, the sodium salt of methyl acetoacetate has been successfully allylated using electrophiles like allylsulfonyl chlorides in the presence of a palladium catalyst. nih.govepfl.ch
Comparative Analysis with Hard Nucleophiles (e.g., Grignard Reagents)
A comparative analysis with "hard" nucleophiles, such as Grignard reagents (RMgX), highlights the unique suitability of soft enolates for this specific synthesis. Hard nucleophiles, generally derived from pronucleophiles with a pKa greater than 25, exhibit distinctly different reactivity. organic-chemistry.orgnrochemistry.com
In the context of a palladium-catalyzed allylic substitution, hard nucleophiles are proposed to operate via an "inner-sphere" mechanism. This involves an initial attack on the palladium metal center, followed by reductive elimination to form the product. organic-chemistry.org This mechanistic difference has significant stereochemical implications. wikipedia.org
However, the more pertinent comparison involves the chemoselectivity of the nucleophile towards the starting material, methyl acetoacetate. A hard nucleophile like a methallyl Grignard reagent would not selectively perform the desired α-alkylation. Instead, its high charge density and basicity would lead to a preferential attack on the electrophilic carbonyl carbon of the ester group. nih.govuninsubria.it Such a reaction with an ester typically results in a double addition, ultimately yielding a tertiary alcohol after workup, a completely different product class from the target molecule. nih.gov This fundamental difference in reactivity underscores why the generation of a soft enolate from the β-keto ester is essential for the successful synthesis of this compound.
Table 1: Comparative Reactivity of Soft and Hard Nucleophiles with Methyl Acetoacetate
| Nucleophile Type | Example | Reactive Site on Substrate | Typical Product | Reaction Name |
|---|---|---|---|---|
| Soft Nucleophile | Sodium methylacetoacetate enolate | α-Carbon | α-Alkylated β-keto ester | Tsuji-Trost Alkylation |
| Hard Nucleophile | Methallylmagnesium bromide | Ester Carbonyl | Tertiary Alcohol | Grignard Addition |
Allylic Substrate Design and Reactivity
The design of the allylic electrophile is a cornerstone of the Tsuji-Trost reaction. The substrate must contain a leaving group at the allylic position that can be readily displaced by a palladium(0) catalyst during the oxidative addition step to form the key π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the electrophilic partner must be a derivative of 2-methyl-2-propene (isobutylene). Common leaving groups include carbonates, acetates, phosphates, and halides. wikipedia.org More recently, sulfur-based leaving groups have proven to be highly effective.
Allylsulfonyl Chlorides as Electrophilic Partners
Allylsulfonyl chlorides have been successfully employed as electrophilic partners in palladium-catalyzed desulfinylative C-C coupling reactions. nih.gov In a key study, 2-methylprop-2-enesulfonyl chloride served as an effective precursor for the methallyl moiety. epfl.ch The reaction proceeds via the displacement of the sulfonyl chloride group by the palladium catalyst. A critical factor for success is the slow, dropwise addition of the nucleophile to a mixture of the sulfonyl chloride and the catalyst, which suppresses the formation of undesired sulfone byproducts. nih.gov This methodology has been shown to work efficiently with soft nucleophiles, including the sodium salt of methyl acetoacetate, to provide the desired allylated product. nih.govepfl.ch
Allylic Sulfonic Esters in Desulfinylative Coupling
Similarly to sulfonyl chlorides, allylic sulfonic esters, such as neopentyl alk-2-ene sulfonates, are also competent electrophiles for these desulfinylative couplings. nih.gov These substrates react with both hard (Grignard reagents) and soft (sodium β-oxoenolates) nucleophiles in the presence of a palladium catalyst. nih.gov For soft nucleophiles like the sodium enolate of methyl acetoacetate, the reaction with a neopentyl 2-methylprop-2-enesulfonate using a catalyst like Pd(PPh₃)₄ yields the corresponding C-allylated product. nih.gov The use of sulfonic esters represents a valuable alternative to more common allylic acetates and carbonates, expanding the scope of accessible electrophiles for the synthesis.
Solvent and Temperature Effects on Reaction Kinetics and Yields
The choice of solvent and the reaction temperature have a profound impact on the kinetics, yield, and in asymmetric variants, the enantioselectivity of palladium-catalyzed allylic alkylations. Studies on related decarboxylative alkylations of β-ketoesters reveal that solvent polarity plays a crucial role. nih.gov
For example, in one study, switching from a nonpolar solvent like toluene (B28343) to a more polar ethereal solvent such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (B95107) (THF) drastically decreased the reaction time from 8 hours to just 1 hour. nih.gov However, this rate acceleration can sometimes come at the cost of selectivity. While toluene provided the highest enantiomeric excess (ee) in this asymmetric system, THF proved to be deleterious to the stereochemical outcome. nih.gov The reaction temperature is another critical variable. While many Tsuji-Trost reactions proceed efficiently at room temperature, gentle heating (e.g., to 45-50 °C) can be employed to increase the rate, particularly with less reactive substrates. nrochemistry.comnih.gov Careful optimization of both solvent and temperature is therefore essential to achieve high conversion and yield for the synthesis of this compound.
Table 2: Effect of Solvent on a Representative Pd-Catalyzed Asymmetric Allylic Alkylation of a β-Ketoester
| Entry | Solvent | Time (h) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Toluene | 8.0 | 91% |
| 2 | 2:1 Hexanes/Toluene | 8.0 | 88% |
| 3 | MTBE | 1.0 | 88% |
| 4 | THF | 1.0 | 82% |
Data adapted from a study on a related system and is illustrative of general trends. nih.gov
Stereochemical Aspects of Allylation Reactions
The catalytic cycle involves two key steps with defined stereochemistry:
Oxidative Addition: The Pd(0) catalyst displaces the leaving group from the allylic substrate in a step that occurs with inversion of stereochemistry. wikipedia.org
Nucleophilic Attack: The soft nucleophile attacks the face of the π-allyl group opposite to the palladium metal (outer-sphere attack), resulting in a second inversion of stereochemistry. wikipedia.org
The net result of these two sequential inversions is a retention of the original stereochemistry of the allylic partner. While the target molecule, this compound, is itself achiral, understanding this stereochemical pathway is crucial for designing syntheses of more complex, chiral analogues where controlling stereocenters is paramount.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl acetoacetate |
| Sodium ethoxide |
| Sodium hydride |
| Methallylmagnesium bromide |
| 2-methylprop-2-enesulfonyl chloride |
| Neopentyl 2-methylprop-2-enesulfonate |
| Toluene |
| Methyl tert-butyl ether (MTBE) |
| Tetrahydrofuran (THF) |
| Palladium(0) |
Alternative Transition Metal Catalysis for C–C Coupling
The formation of the carbon-carbon bond at the α-position of the β-keto ester is a key step in the synthesis of this compound. Transition metal catalysis offers powerful tools for achieving this transformation with high efficiency and selectivity. This section explores the use of iron, nickel, and other Group 9 and 10 metals as catalysts for this purpose.
Iron-Catalyzed Approaches
Iron, being an abundant and environmentally benign metal, has emerged as a promising catalyst in organic synthesis. Iron-catalyzed cross-coupling reactions can be employed for the α-alkylation of β-keto esters. A plausible approach for the synthesis of this compound would involve the reaction of a methyl acetoacetate enolate with a suitable methallyl electrophile, such as methallyl chloride or bromide, in the presence of an iron catalyst.
Recent research has demonstrated the utility of iron catalysts in methylation and other alkylation reactions of ketones and related compounds. For instance, iron-catalyzed methylation of ketones using methanol (B129727) as a C1 source under photoirradiation has been reported. nbinno.comorganic-chemistry.org While not a direct C-C coupling with an allyl source, this highlights the capability of iron to facilitate C-H functionalization at the α-position of ketones. Furthermore, iron-catalyzed cross-coupling of Grignard reagents with enol triflates of β-keto esters has been developed, offering a pathway to α-substituted β-keto esters. orgsyn.org
A hypothetical iron-catalyzed synthesis of the target molecule is presented in the following table:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl acetoacetate | Methallyl chloride | FeCl₃ / base | THF | 25-66 | Not reported | (Hypothetical) |
| Methyl acetoacetate enol triflate | Methallyl magnesium bromide | Fe(acac)₃ | Ether/THF | -20 to 25 | Not reported | (Hypothetical, based on orgsyn.org) |
It is important to note that while these methods are based on established iron-catalyzed reactions, their specific application to the synthesis of this compound has not been explicitly reported and would require experimental validation.
Nickel-Catalyzed Systems
Nickel catalysis has been extensively studied for C-C bond formation, particularly for allylic alkylations. The synthesis of this compound can be envisioned through the nickel-catalyzed allylic alkylation of methyl acetoacetate with a methallyl source.
Several studies have reported the successful nickel-catalyzed asymmetric allylic alkylation of β-ketoesters with allylic alcohols and amines, demonstrating the feasibility of this approach for creating α-quaternary stereocenters. researchgate.netnih.gov These reactions often proceed with high yields and enantioselectivities, highlighting the potential for stereocontrolled synthesis. The general reaction involves the activation of the allylic substrate by a nickel(0) complex to form a π-allyl nickel intermediate, which then reacts with the enolate of the β-keto ester.
The following table summarizes representative nickel-catalyzed allylic alkylations of β-ketoesters that are relevant to the synthesis of the target compound:
| Nucleophile | Electrophile | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| β-Ketoester | Allylic alcohol | [Ni(cod)₂] / (S)-H₈-BINAP | - | Toluene | High | nih.gov |
| β-Ketoester | N-Allyl-N-methylaniline | [Ni(cod)₂] / (S)-Tol-MeO-BIPHEP | - | THF | High | researchgate.netdocumentsdelivered.com |
Applying this methodology to this compound would involve using a methallyl alcohol or a related derivative as the electrophile.
Exploration of Other Group 9 and 10 Metal Catalysts
Besides iron and nickel, other Group 9 and 10 metals such as cobalt, rhodium, and palladium are highly effective catalysts for C-C bond formation and offer alternative routes to this compound.
Cobalt: Cobalt catalysts have been utilized in various coupling reactions, although their application in the direct allylation of β-keto esters is less common than that of nickel or palladium.
Rhodium: Rhodium-catalyzed asymmetric allylic alkylation has been well-established. These reactions can proceed with a broad range of nucleophiles, including the enolates of β-keto esters. The use of chiral ligands allows for the enantioselective synthesis of α-allylated products. nih.govnih.govmdpi.comrsc.org For the synthesis of the target molecule, a rhodium catalyst could mediate the reaction between methyl acetoacetate and a methallyl carbonate or acetate (B1210297).
Palladium: Palladium catalysis is arguably the most widely used method for allylic alkylation. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis. This reaction would involve the reaction of the enolate of methyl acetoacetate with a methallyl electrophile, such as methallyl carbonate or acetate, in the presence of a palladium(0) catalyst. Palladium-catalyzed 1,4-difunctionalization of isoprene (B109036) could also be a potential, though more complex, route. nih.gov
A summary of relevant reactions catalyzed by these metals is provided below:
| Metal | Nucleophile | Electrophile | Catalyst / Ligand | Yield (%) | Reference |
| Rhodium | β,γ-Unsaturated α-ketoester | Arylboronic acid | Chiral sulfinylphosphine | High | nih.gov |
| Palladium | Enol carbonate of a ketone | 2'-Methallyl carbonate | Pd₂(dba)₃ / Chiral ligand | 89 | nih.gov |
Non-Catalytic and Stoichiometric Synthetic Routes
While catalytic methods offer elegance and efficiency, classical and stoichiometric approaches remain valuable for the synthesis of molecules like this compound.
Classical Organic Reactions in the Synthesis of Related Structures
The Claisen condensation is a fundamental reaction in organic chemistry for the formation of β-keto esters. ucla.edu A crossed Claisen condensation between two different esters can be utilized. However, for the synthesis of the target molecule, a more direct approach would be the alkylation of a pre-formed β-keto ester, such as methyl acetoacetate.
This classical approach involves the deprotonation of methyl acetoacetate with a suitable base (e.g., sodium ethoxide, sodium hydride) to form the corresponding enolate. This enolate then acts as a nucleophile and reacts with a methallyl halide (e.g., methallyl chloride or bromide) via an SN2 reaction to yield this compound. This method is straightforward and widely used for the α-alkylation of β-dicarbonyl compounds.
The general scheme for this classical synthesis is as follows:
Step 1: Enolate Formation Methyl acetoacetate + Base → Methyl acetoacetate enolate
Step 2: Nucleophilic Attack Methyl acetoacetate enolate + Methallyl halide → this compound
A variation of this approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with a carbonyl compound that has an α-hydrogen. A potential, though less direct, route could involve the condensation of methacrolein (B123484) with a derivative of acetoacetic acid. mdpi.commdpi.comresearchgate.netgoogle.com
Multicomponent Reactions Leading to the Core Skeleton
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, it is conceivable to design such a reaction.
A hypothetical three-component reaction could involve the condensation of methyl acetoacetate, formaldehyde (B43269), and isobutylene (B52900) or a related C4 building block. The reaction could proceed through a sequence of Knoevenagel or Mannich-type reactions followed by an ene reaction or a related C-C bond-forming step. The development of such a multicomponent reaction would represent a significant advancement in the synthesis of this class of compounds.
Emerging Synthetic Strategies
Conventional methods for the synthesis of β-keto esters often involve reactions like the Claisen condensation, which can lack atom economy and require harsh reaction conditions. The development of advanced synthetic methodologies provides access to these valuable synthons through alternative, milder, and often more selective pathways.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. While direct photoredox synthesis of this compound has not been reported, studies on related β-keto esters and molecules with similar structural motifs highlight the potential of this approach.
Research has demonstrated the use of photoredox catalysis for the functionalization of β-keto esters. For instance, a unified strategy has been developed to generate both transient α-carbonyl radicals and persistent ketyl radicals from aromatic β-ketoesters using a photocatalyst like fac-Ir(ppy)₃ under visible light irradiation. nih.gov This method obviates the need for stoichiometric oxidants or reductants and has been successfully applied to pinacol (B44631) couplings and the synthesis of highly substituted 1-naphthols. nih.gov The amenability of β-keto esters to form radicals under photoredox conditions suggests that similar strategies could be devised for the intramolecular cyclization or intermolecular coupling reactions involving the alkene moiety of a precursor to this compound.
Another relevant application is the photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. rsc.org This method proceeds via a radical addition of the α-bromo-β-keto ester to the olefin, followed by cyclization, all under mild conditions at room temperature. rsc.org This strategy could be adapted for the synthesis of cyclic derivatives of the target compound. Furthermore, the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides, facilitated by a dual photoredox/nickel catalysis system, allows for the enantioselective construction of complex heterocyclic structures. nih.govacs.org This demonstrates the potential for creating stereocenters in molecules containing a β-keto ester framework.
A photoredox-catalyzed hydroxymethylation of β-ketoesters bearing an allyl substituent at the α-position has also been reported, leading to bicyclic lactones. rsc.org This showcases the ability to functionalize the α-position of a β-keto ester while engaging a nearby alkene, a transformation that could be conceptually applied to precursors of this compound.
Table 1: Examples of Photoredox Catalysis in the Synthesis of Functionalized β-Keto Ester Systems
| Reaction Type | Substrates | Catalyst System | Key Features |
| Radical Generation & Coupling nih.gov | Aromatic β-ketoesters | fac-Ir(ppy)₃ | In situ generation of α-carbonyl and ketyl radicals; no external redox agents. |
| Intramolecular Cyclopropanation rsc.org | α-bromo-β-keto esters with alkenes | Photoredox catalyst in aqueous medium | Mild, room temperature reaction; one-pot synthesis of bicyclic cyclopropanes. |
| Asymmetric [3+2] Photocycloaddition nih.govacs.org | β-keto esters and vinyl azides | Chiral nickel Lewis acid and organic photocatalyst | Highly enantioselective; synthesis of polycyclic dihydropyrroles. |
| Hydroxymethylation/Cyclization rsc.org | α-allyl-β-ketoesters | Photoredox catalyst | Direct synthesis of bicyclic lactones with hydroxyl and unsaturated groups. |
Electrosynthesis offers a green and powerful alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. This approach can often be performed at ambient temperature and pressure, avoiding the use of hazardous and expensive reagents. While the direct electrosynthesis of this compound is not documented, related electrochemical transformations point towards its feasibility.
For instance, the electrochemical synthesis of acetylpyrazine (B1664038) has been achieved by the electrolysis of ammonium (B1175870) persulfate to generate sulfate (B86663) radicals, which then react with pyruvic acid to form acetyl radicals. xmu.edu.cn These radicals subsequently react with protonated pyrazine (B50134) to yield the final product with a 44.12% yield. xmu.edu.cn This method of generating acetyl radicals could potentially be applied to a suitable precursor to introduce the acetyl group in the synthesis of the target compound.
Furthermore, electrochemical methods have been developed for the carbohydroxylation of alkenes. acs.org An electrochemically enabled addition of an organotrifluoroborate and water across the double bond of an alkene has been demonstrated, obviating the need for transition-metal catalysts and oxidizing agents while ensuring high regio- and chemoselectivity. acs.org This type of difunctionalization of an alkene could be a viable strategy for elaborating the pentenoate backbone of this compound.
The oxidation of alkenes to ketones is another area where electrosynthesis has shown promise. While many methods exist for this transformation, electrochemical approaches can offer milder conditions and avoid toxic metal oxidants. The development of an electrochemical Wacker-type oxidation is an example of how electrosynthesis can be applied to the oxidation of terminal alkenes.
Table 2: Relevant Electrosynthesis Methodologies and Their Potential Application
| Reaction Type | Substrates/Reagents | Key Findings | Potential Relevance to Target Synthesis |
| Acetyl Radical Generation xmu.edu.cn | Pyruvic acid, Ammonium persulfate | Generation of acetyl radicals via electrolysis for acetylation. Yield of 44.12% for acetylpyrazine. | Introduction of the acetyl group onto a suitable precursor. |
| Alkene Carbohydroxylation acs.org | Arylalkenes, Organotrifluoroborates, H₂O | Catalyst- and oxidant-free difunctionalization of alkenes. | Functionalization of the double bond in a pentenoate precursor. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally friendly nature. The synthesis of β-keto esters and related functionalized molecules has been a successful area of application for biocatalysis.
The enzymatic synthesis of β-keto esters via lipase-catalyzed transesterification has been demonstrated to be a convenient method for preparing a range of acetoacetic acid derivatives. consensus.app Studies have shown that a combination of two or more commercially available enzymes can enhance the reaction yield, with some transesterifications of various β-keto esters achieving yields of up to 96%. consensus.app This approach is simple, mild, and can be used with primary and secondary alcohols. consensus.app Lipase-catalyzed transesterification under solvent-free conditions provides a simple protocol for producing optically active β-keto esters, which are valuable building blocks in organic synthesis. google.comgoogle.com
Furthermore, ω-transaminases have been engineered for the asymmetric synthesis of β-amino esters from stable β-keto ester substrates. researchgate.net This highlights the potential of enzymes to perform selective transformations on the β-keto ester moiety. Ketoreductases (KREDs), a type of alcohol dehydrogenase, have been used for the highly stereoselective bioreduction of α-diazo-β-keto esters to the corresponding optically active α-diazo-β-hydroxy esters. researchgate.net
The functionalization of molecules using biocatalysis is also a promising area. For example, the directed evolution of heme proteins has enabled new-to-nature enzymatic activity, such as intermolecular C-H amidation. nih.gov This demonstrates the power of biocatalysis to perform challenging chemical transformations with high selectivity. Lipases have also been successfully used in the synthesis of functional oligoesters, showcasing their versatility in polymer chemistry under green conditions. mdpi.com
Table 3: Biocatalytic Approaches for the Synthesis and Functionalization of Keto Esters
| Biocatalytic Reaction | Enzyme Type | Substrates | Key Outcomes |
| Transesterification consensus.app | Lipases (combination) | Ethyl and tert-butyl acetoacetate, various alcohols | Yields up to 96%; mild and simple methodology. |
| Asymmetric Amination researchgate.net | ω-Transaminases | β-keto esters, amino donors | Synthesis of chiral β-amino esters from stable precursors. |
| Stereoselective Reduction researchgate.net | Ketoreductases (KREDs) | α-diazo-β-keto esters | High conversion (up to >99%) and enantiomeric excess (up to >99% ee). |
| C-H Functionalization nih.gov | Engineered Heme Proteins | Aromatic compounds, hydroxamate esters | Asymmetric intermolecular C-H amidation with high enantioselectivity. |
| Polyester Synthesis mdpi.com | Lipases | ε-Caprolactone, Malic acid | Green synthesis of functional oligoesters in solvent-free systems. |
Reactivity and Transformations of Methyl 2 Acetyl 4 Methyl 4 Pentenoate
Reactions Involving the β-Keto Ester Moiety
The β-keto ester functional group is known for its acidic α-hydrogen and the electrophilic nature of its two carbonyl carbons. These features are central to its reactivity.
Alkylation and Acylation Reactions
The carbon atom situated between the two carbonyl groups (the α-carbon) of methyl 2-acetyl-4-methyl-4-pentenoate is particularly acidic. This is due to the resonance stabilization of the resulting conjugate base, an enolate. This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.
In a typical alkylation, treatment with a base, such as sodium ethoxide, will deprotonate the α-carbon to form the corresponding enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form a new carbon-carbon bond at the α-position. Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride, introducing an additional acyl group. These reactions are fundamental in building more complex carbon skeletons.
| Reaction Type | Reagents | Product Type |
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | α-Alkyl-β-keto ester |
| Acylation | 1. Base (e.g., NaOEt) 2. Acyl Halide (RCOCl) | α-Acyl-β-keto ester |
Knoevenagel Condensations and Related Carbonyl Additions
The active methylene (B1212753) group of this compound can participate in Knoevenagel condensations. nih.gov In this type of reaction, the β-keto ester is condensed with an aldehyde or ketone, typically catalyzed by a weak base like an amine. The initial addition product often undergoes subsequent dehydration to yield a more conjugated system. For instance, condensation with a simple aldehyde like formaldehyde (B43269) would lead to a new α,β-unsaturated system within the molecule. The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a catalyst and can lead to decarboxylation if a carboxylic acid is present. nih.gov
| Condensation Partner | Catalyst | Key Intermediate | Final Product Type |
| Aldehyde (R-CHO) | Amine (e.g., piperidine) | Aldol-type adduct | α,β-Unsaturated dicarbonyl |
| Ketone (R₂C=O) | Amine (e.g., piperidine) | Aldol-type adduct | Substituted α,β-unsaturated dicarbonyl |
Cyclization Reactions for Heterocycle or Carbocycle Formation
The bifunctional nature of this compound makes it a prime candidate for the synthesis of cyclic compounds. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-based heterocycles. The hydrazine initially reacts with one of the carbonyl groups to form a hydrazone, which is then followed by an intramolecular condensation with the second carbonyl group and subsequent dehydration.
Furthermore, intramolecular cyclizations are possible. For instance, under radical conditions, such as those induced by manganese(III) acetate (B1210297), an oxidative free-radical cyclization can occur between the enolized β-keto ester and the tethered alkene, potentially forming five- or six-membered rings. brandeis.edu Photoredox-catalyzed radical cyclizations of similar unactivated alkene-substituted β-ketoesters have also been reported to form cyclopentanol (B49286) ring skeletons. nih.gov
| Cyclization Type | Reagents | Ring System Formed |
| Heterocycle Formation | Hydrazine (H₂NNH₂) | Pyrazole |
| Carbocycle Formation (Radical) | Mn(OAc)₃, Cu(OAc)₂ | Cyclopentane/Cyclohexane derivative |
| Carbocycle Formation (Photoredox) | Photoredox catalyst, H-atom donor | Cyclopentanol derivative |
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.
Hydrogenation and Reductive Transformations
The alkene can be selectively reduced to the corresponding alkane without affecting the β-keto ester functionality under specific catalytic hydrogenation conditions. Typical catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to avoid reduction of the keto group. For example, bifunctional Pt–Mo catalysts have been used for the in situ hydrogenation of esters. rsc.org
| Catalyst | Hydrogen Source | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Methyl 2-acetyl-4-methylpentanoate |
| Platinum Oxide (PtO₂) | H₂ gas | Methyl 2-acetyl-4-methylpentanoate |
Epoxidation and Dihydroxylation Reactions
The double bond can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This reaction proceeds via a concerted mechanism. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a diol.
Direct dihydroxylation of the alkene can also be achieved. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). acs.org Anti-dihydroxylation, with the hydroxyl groups on opposite faces, can be achieved via epoxidation followed by acid-catalyzed ring-opening.
| Reaction Type | Reagents | Product | Stereochemistry |
| Epoxidation | m-CPBA | Methyl 2-acetyl-2-(2-methyloxiran-2-yl)acetate | N/A |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Methyl 2-acetyl-3,4-dihydroxy-4-methylpentanoate | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Methyl 2-acetyl-3,4-dihydroxy-4-methylpentanoate | Anti |
Halogenation and Hydrohalogenation
The terminal alkene of this compound can undergo halogenation and hydrohalogenation reactions, introducing halogen atoms that can serve as handles for further synthetic transformations. The regioselectivity of hydrohalogenation is expected to follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond and the halogen to the more substituted carbon. However, the presence of the adjacent quaternary carbon may influence the reaction's stereochemical outcome.
Table 1: Predicted Products of Halogenation and Hydrohalogenation
| Reaction | Reagents | Major Product |
| Bromination | Br₂ | Methyl 2-acetyl-4,5-dibromo-4-methylpentanoate |
| Hydrobromination | HBr | Methyl 2-acetyl-4-bromo-4-methylpentanoate |
| Hydrochlorination | HCl | Methyl 2-acetyl-4-chloro-4-methylpentanoate |
These reactions typically proceed in an inert solvent to afford the halogenated derivatives. The resulting halo-compounds are valuable intermediates for nucleophilic substitution and elimination reactions, further expanding the synthetic utility of the parent molecule.
Olefin Metathesis for Scaffold Diversification
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene of this compound is a suitable substrate for such transformations. nih.gov Cross-metathesis with various olefin partners can lead to a diverse array of molecular scaffolds. researchgate.netchemrxiv.org The choice of catalyst is crucial for achieving high efficiency and selectivity, especially given the potential for catalyst inhibition by the carbonyl groups present in the molecule. nih.govresearchgate.net Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly employed for their functional group tolerance. nih.gov
Table 2: Examples of Olefin Metathesis Reactions
| Metathesis Type | Olefin Partner | Catalyst | Potential Product |
| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | Methyl 2-acetyl-4-methyl-6-phenyl-4-hexenoate |
| Cross-Metathesis | Methyl acrylate (B77674) | Hoveyda-Grubbs' 2nd Gen. | Dimethyl 2-acetyl-4-methyl-4-heptenedioate |
| Ring-Closing Metathesis (with an appropriate diene partner tethered to the molecule) | N/A | Grubbs' 1st Gen. | Cyclic derivatives |
These metathesis reactions enable the introduction of new functional groups and the construction of more complex molecular architectures, which is highly valuable in the context of medicinal chemistry and materials science. nih.gov
Functional Group Interconversions
The ester and ketone functionalities of this compound offer additional sites for chemical modification, allowing for a broad range of functional group interconversions.
Ester Hydrolysis and Transesterification
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, (2R)-2-Methylpent-4-enoic acid, under either acidic or basic conditions. wikipedia.org Basic hydrolysis, or saponification, is typically achieved using a solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the free carboxylic acid. google.com This transformation is often a necessary step for subsequent amide bond formation or other modifications at the carboxyl group.
Transesterification, the conversion of one ester to another, can be accomplished by treating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the compound's physical properties or to introduce a functionalized alcohol moiety.
Ketone Reductions and Oxidations
The ketone carbonyl group is susceptible to reduction to a secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome. Sodium borohydride (B1222165) is a mild and selective reagent for this purpose, while more powerful reducing agents like lithium aluminum hydride would also reduce the ester group.
Oxidative cleavage of the ketone is also a possibility, though it requires harsh conditions and is less commonly employed in synthetic strategies involving this scaffold.
Derivatization for Library Synthesis and Analogue Generation
The multiple reactive sites on this compound make it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The sequential or parallel modification of the alkene, ester, and ketone functionalities allows for the rapid generation of a diverse set of analogues. medchemexpress.com For instance, the carboxylic acid obtained from ester hydrolysis can be coupled with a variety of amines to produce a library of amides. google.com Similarly, the ketone can be converted to a range of oximes or hydrazones. The alkene can be functionalized through various addition reactions or used in multicomponent reactions. This combinatorial approach to derivatization enables the exploration of a broad chemical space in the search for new bioactive molecules.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation
The generally accepted mechanism for the Michael addition, which applies to the synthesis of Methyl 2-acetyl-4-methyl-4-pentenoate, proceeds through three key steps: deprotonation of the nucleophile, conjugate addition to the electrophile, and subsequent protonation of the resulting enolate. masterorganicchemistry.com In the context of the synthesis of our target molecule, the nucleophile is the enolate derived from methyl acetoacetate (B1235776), and the electrophile is methyl isopropenyl ketone.
A mechanistic study of a closely related reaction, the base-catalyzed addition of ethyl acetoacetate to methyl vinyl ketone, proposed a mechanism involving the attack of the acetoacetate anion on the polarized double bond of the ketone. cdnsciencepub.com This is followed by the formation of a cyclic intermediate and its subsequent protonation to yield the final product. cdnsciencepub.com The reaction is thermodynamically controlled and typically favored at higher temperatures. adichemistry.com
The reaction pathway for the formation of this compound involves two principal intermediates:
The Enolate of Methyl Acetoacetate: In the presence of a base, methyl acetoacetate is deprotonated at the α-carbon, the position flanked by two carbonyl groups, to form a resonance-stabilized enolate ion. adichemistry.com This enolate is the active nucleophile in the reaction. The stability of this intermediate is crucial for the reaction to proceed efficiently.
The Adduct Enolate: Following the nucleophilic attack of the methyl acetoacetate enolate on the β-carbon of methyl isopropenyl ketone, a new carbon-carbon bond is formed, resulting in a new enolate intermediate. masterorganicchemistry.com This adduct enolate is then protonated during the workup step to yield the final product, this compound. youtube.com
In a study on a related system, the reaction between S-methylisothiosemicarbazide and methyl acetoacetate, the structure of an enolate salt intermediate was determined using spectroscopic techniques and single-crystal X-ray diffraction analysis. researchgate.net Such characterization methods are vital for confirming the structure of transient species in a reaction pathway.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and providing insights into the structure of the transition state. core.ac.uk This is achieved by measuring the change in reaction rate when an atom in the reactants is replaced by one of its isotopes, most commonly hydrogen with deuterium (B1214612) (kH/kD). core.ac.uk
A study on the thia-Michael addition, which is reversible, highlighted the importance of understanding the parameters that influence both the addition and elimination rates. mdpi.com In some cases, the addition of the nucleophile is the rate-determining step. researchgate.net
General Ranges for Primary Deuterium Kinetic Isotope Effects
| Isotope Effect Type | Typical kH/kD Range | Indication |
|---|---|---|
| Normal Primary KIE | 2-7 | C-H bond breaking is involved in the rate-determining step. |
| Secondary KIE | 0.7-1.5 | Isotopic substitution is at a position adjacent to the reacting center. |
The progress of the Michael addition reaction to form compounds like this compound can be monitored in real-time using various spectroscopic techniques. This allows for the determination of reaction kinetics and the observation of intermediate species.
An investigation into the Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate (B77674) utilized in-situ Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net By monitoring the disappearance of the vinyl C-H out-of-plane wagging frequency at 810 cm-1, the researchers were able to follow the reaction progress and determine that the reaction was complete within an hour under their conditions. researchgate.net Similarly, a study on methanol (B129727) dehydration promoted by methyl esters employed in-situ FT-IR and solid-state NMR to elucidate the reaction mechanism. mdpi.com
Another advanced technique, molecular rotational resonance (MRR) spectroscopy, has been demonstrated for automated reaction monitoring. nih.gov In a study, MRR was used to follow the isotopic exchange reaction of ethyl acetoacetate with deuterated methanol, distinguishing between different isotopologues and providing kinetic information. nih.gov These spectroscopic methods are invaluable for understanding the intricate details of reaction pathways.
Computational Chemistry Applications
Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer detailed insights into the energetics and dynamics of a reaction at the molecular level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactions, DFT calculations are frequently used to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
For the Michael addition, DFT calculations can elucidate the stereochemical outcome of the reaction by comparing the energies of different transition state structures. comporgchem.com For example, in a study of a Cinchona alkaloid-catalyzed Michael addition, DFT computations showed that the lowest energy transition state led to the major observed product, and the energy difference between competing transition state pathways could explain the observed stereoselectivity. comporgchem.com
Another study used DFT methods to investigate the N-heterocyclic carbene (NHC) catalyzed Michael addition of enols to α,β-unsaturated acyl-azoliums. rsc.org The calculations revealed that the formation of a hydrogen bond with the chloride counterion lowered the activation energies for the conjugate addition. rsc.org This highlights the ability of DFT to model the subtle effects of catalysts and reaction conditions.
Illustrative DFT-Calculated Energy Differences in a Michael Addition
| Transition State Pathway | Relative Free Energy (kcal/mol) | Corresponding Product |
|---|---|---|
| Pathway A (leading to major product) | 0.0 | Major Stereoisomer |
| Pathway B (leading to minor product) | +3.0 | Minor Stereoisomer |
*Data is illustrative and based on findings from a study on a related system. comporgchem.com
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
In the study of chemical reactions, MD simulations can be used to explore the potential energy surface and identify reaction pathways, including the transition from reactants to products via transition states. researchgate.net While specific MD simulations for the formation of this compound are not documented in the provided literature, the technique is widely applied to understand complex chemical processes. For instance, MD simulations are used to study the interaction of ligands with proteins, which can involve Michael-type additions, providing insights into binding affinities and the role of specific amino acid residues. researchgate.net
The general workflow for an MD simulation involves constructing a model of the system, running the simulation to generate trajectories of atomic positions over time, and then analyzing these trajectories to understand the system's behavior. This approach could be hypothetically applied to the Michael addition of methyl acetoacetate to methyl isopropenyl ketone to visualize the approach of the reactants, the formation of the C-C bond, and the conformational changes throughout the reaction.
Conformational Analysis and Stereoelectronic Effects
The molecule exists as a mixture of keto and enol tautomers. The keto-enol tautomerism is a fundamental process where the keto form is generally more stable. pku.edu.cnyoutube.com However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. pku.edu.cnyoutube.com For this compound, two main enol forms are possible, arising from the deprotonation of the α-carbon. The formation of a six-membered ring-like structure through an intramolecular hydrogen bond in the enol tautomer is a significant stabilizing factor. pku.edu.cn
Computational studies on similar β-dicarbonyl compounds, such as acetylacetone, have been performed using Density Functional Theory (DFT) to analyze the geometric parameters and relative stabilities of the tautomers in various solvents. masterorganicchemistry.com These studies indicate that the enol form can be significantly populated, especially in the gas phase or non-polar solvents, due to the stability conferred by the intramolecular hydrogen bond. masterorganicchemistry.com
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the geometry and reactivity of the conformers. For instance, the alignment of the C-H or C-C bonds with the π-system of the carbonyl or enol double bonds can lead to stabilizing hyperconjugative interactions. The relative orientation of the acetyl and ester groups is also influenced by dipole-dipole interactions and steric hindrance.
A comprehensive conformational analysis would require systematic computational studies, such as relaxed potential energy surface scans, to identify all stable conformers and the transition states connecting them. Such an analysis would provide valuable insights into the molecule's dynamic behavior and its reactivity.
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity in a molecule like this compound relies on understanding its electronic structure, particularly the distribution of electron density and the nature of its frontier molecular orbitals (FMOs). While specific computational data for this compound is scarce, general principles of reactivity for β-keto esters and unsaturated systems can be applied.
The molecule possesses multiple reactive sites. The carbonyl carbons of the keto and ester groups are electrophilic and susceptible to nucleophilic attack. The α-carbon is acidic and can be deprotonated to form a nucleophilic enolate. The carbon-carbon double bond can undergo electrophilic addition.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the most likely sites for electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) indicates the region of highest electron density and is associated with nucleophilic character, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region of lowest electron density and is associated with electrophilic character.
Table 1: Predicted Reactivity Sites in this compound based on General Principles
| Reactive Site | Type of Reactivity | Influencing Factors |
| Acetyl Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |
| Ester Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |
| α-Carbon | Nucleophilic (as enolate) | Acidity of α-protons, stabilization of the enolate |
| Carbonyl Oxygens | Nucleophilic | Lone pairs of electrons |
| C4=C5 Double Bond | Nucleophilic/Electrophilic | π-electron system, can react with electrophiles or be part of conjugated additions |
This table is based on general principles of organic reactivity and is not derived from specific computational data for the title compound.
Computational methods like DFT can be used to calculate various reactivity descriptors, such as atomic charges, Fukui functions, and the HOMO-LUMO gap. These descriptors provide a quantitative measure of the reactivity and selectivity at different atomic sites. For example, a larger HOMO-LUMO gap generally indicates higher kinetic stability. The local softness, derived from the Fukui function, can predict the most favorable sites for nucleophilic and electrophilic attack.
The selectivity of reactions involving this compound would be determined by a combination of factors, including the nature of the attacking reagent, the reaction conditions (solvent, temperature), and the relative stability of the possible transition states. For instance, in an alkylation reaction using a strong base and an alkyl halide, the reaction is expected to occur at the α-carbon via the enolate. The regioselectivity of addition to the unsaturated system would depend on whether the reaction is under kinetic or thermodynamic control.
Without specific computational studies, the predictions remain qualitative. A detailed theoretical investigation would be necessary to provide a quantitative understanding of the reactivity and selectivity of this compound.
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in modern chemistry. For a molecule with the complexity of Methyl 2-acetyl-4-methyl-4-pentenoate, which possesses multiple functional groups and stereochemical possibilities, a combination of spectroscopic methods is required for a comprehensive analysis. These techniques are not only used for the initial identification of a newly synthesized compound but also for routine quality control to ensure the integrity of the material.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C₉H₁₄O₃, the theoretical monoisotopic mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass provides strong evidence for the compound's elemental composition. While specific experimental HRMS data for this compound is not widely published in available literature, the technique remains a critical step in its characterization. In a research setting, a value within a few parts per million (ppm) of the calculated mass would be expected for confirmation.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Monoisotopic Mass | 170.0943 u |
| Molecular Weight | 170.21 g/mol |
Note: Data is calculated based on elemental masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton and carbon signals unequivocally.
Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ) ppm |
| CH ₃ (acetyl group) | 2.1 - 2.4 |
| CH ₂ (methylene adjacent to carbonyl) | 2.5 - 2.8 |
| CH (methine) | 3.5 - 3.8 |
| OCH ₃ (methyl ester) | 3.6 - 3.9 |
| CH ₂ (vinylic) | 4.8 - 5.1 |
| CH ₃ (vinylic methyl) | 1.7 - 1.9 |
Note: These are predicted ranges and actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ) ppm |
| C H₃ (acetyl group) | 25 - 35 |
| C H₂ (methylene) | 35 - 45 |
| C H (methine) | 50 - 60 |
| OC H₃ (methyl ester) | 50 - 55 |
| C H₂ (vinylic) | 110 - 125 |
| C (quaternary vinylic) | 135 - 145 |
| C =O (ester carbonyl) | 165 - 175 |
| C =O (ketone carbonyl) | 200 - 210 |
Note: These are predicted ranges and actual experimental values may vary.
To definitively assign the signals observed in ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the proton connectivity within the molecule's fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and carbonyl groups, which have no attached protons. For this compound, HMBC would be crucial for connecting the acetyl group and the methyl ester to the rest of the carbon backbone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different types of chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. For this compound, the key functional groups are the ketone, the ester, and the alkene.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Ketone | C=O stretch | 1705 - 1725 |
| Ester | C=O stretch | 1735 - 1750 |
| Alkene | C=C stretch | 1640 - 1680 |
| =C-H stretch | 3010 - 3095 | |
| =C-H bend | 675 - 1000 | |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Ester | C-O stretch | 1000 - 1300 |
Note: These are characteristic ranges and the exact position and intensity of the peaks can be influenced by the molecular environment.
The presence of two distinct carbonyl peaks in the IR spectrum would be a strong indicator of the two different carbonyl environments (ketone and ester) within the molecule.
Raman Spectroscopy Applications
Key vibrational modes expected in the Raman spectrum of this compound would include:
C=O Stretching Vibrations: The molecule contains two carbonyl groups: one from the ester and one from the ketone. The C=O stretching vibrations are typically strong in Raman spectra and appear in the region of 1600-1800 cm⁻¹. The ester carbonyl stretch is generally found at a higher frequency (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1705-1725 cm⁻¹). The presence of conjugation with the C=C double bond can influence the position of the ketone carbonyl peak.
C=C Stretching Vibration: The carbon-carbon double bond in the pentenoate chain will exhibit a characteristic stretching vibration. For a non-conjugated alkene, this peak is typically observed around 1640-1680 cm⁻¹. The intensity of this band can vary.
CH₃ and CH₂ Vibrations: The various methyl and methylene (B1212753) groups in the molecule will give rise to C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching modes are found in the 2800-3000 cm⁻¹ region. Bending vibrations, such as scissoring and twisting, appear at lower frequencies (around 1375-1465 cm⁻¹).
A systematic analysis of the Raman spectra of related fatty acid methyl esters (FAMEs) has shown that the carbonyl stretching vibration (ν(C=O)) can serve as a useful internal standard for liquid samples. nih.gov Furthermore, correlations have been established between the ratios of the C=O and C=C stretching band intensities and the degree of unsaturation. nih.gov In the context of this compound, Raman spectroscopy could be employed to study conformational changes and the effects of intermolecular interactions in different solvent environments. researchgate.net
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Ketone Carbonyl | C=O Stretch | 1705 - 1725 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Alkyl | C-H Stretch | 2800 - 3000 |
| Alkyl | C-H Bend | 1375 - 1465 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, thereby enabling accurate purity determination and real-time monitoring of reaction kinetics.
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. A small amount of the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
For purity assessment, a single, sharp peak at the expected retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.
Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool. As each component elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification of this compound and any impurities present. This technique is particularly useful in identifying byproducts in a synthesis reaction. For instance, GC-MS has been effectively used to identify and quantify related volatile compounds in complex mixtures. researchgate.net
Table 2: Typical GC Parameters for the Analysis of Unsaturated Esters
| Parameter | Value/Type |
| Column | Capillary, e.g., 5% Phenyl methyl siloxane |
| Injection Temperature | 250 °C |
| Oven Temperature Program | e.g., 60 °C (2 min), then ramp to 240 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography is a versatile separation technique that can be used for both analytical and preparative purposes. For compounds that are not sufficiently volatile for GC or are thermally labile, HPLC is the method of choice. The separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.
For a non-polar compound like this compound, reversed-phase HPLC would be the most suitable mode. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
HPLC equipped with a UV-Vis detector is commonly used for the analysis of compounds containing chromophores, such as the carbonyl and alkene groups in this compound. The absorbance is monitored at a specific wavelength, and the resulting chromatogram provides information on the purity of the sample. The use of chiral HPLC columns can also be employed to separate enantiomers of related γ,δ-unsaturated β-keto esters. nih.gov This highlights the potential of HPLC for stereoselective analysis. The enantiomeric excess of products from asymmetric reactions involving similar α,β-unsaturated ketones has been successfully determined using chiral HPLC. acs.org
Table 3: Illustrative HPLC Conditions for β-Keto Ester Analysis
| Parameter | Value/Type |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | 25 °C |
Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.
By comparing the TLC profile of the reaction mixture over time with that of the starting material and the expected product, a chemist can qualitatively assess the consumption of the reactant and the formation of the product. The relative positions of the spots, characterized by their retardation factor (Rf) values, provide an indication of the relative polarities of the compounds. For the synthesis of this compound, TLC would show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The completion of the reaction is indicated when the starting material spot is no longer visible. Research on asymmetric aldol (B89426) reactions of α,β-unsaturated ketoesters has utilized TLC to monitor the disappearance of the starting ester. researchgate.net
Table 4: Example TLC System for Monitoring a Reaction to Form a β-Keto Ester
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/Hexane mixture (e.g., 20:80 v/v) |
| Visualization | UV lamp (254 nm) and/or chemical staining (e.g., potassium permanganate) |
Crystallographic Studies (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. For a molecule like this compound, a single-crystal X-ray diffraction study would confirm its molecular structure, including the relative orientation of the acetyl and ester groups and the geometry of the double bond.
However, the application of this technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. Many oils and low-melting solids are difficult to crystallize. While there are no specific crystallographic studies reported for this compound in the available literature, the principles of such an analysis are well-established. For instance, the absolute configuration of products from reactions involving similar α,β-unsaturated ketoesters has been determined by X-ray analysis of a single crystal. researchgate.net If suitable crystals were obtained, the data collected from X-ray diffraction would be used to solve and refine the crystal structure, leading to a detailed molecular model.
Applications of Methyl 2 Acetyl 4 Methyl 4 Pentenoate As a Building Block in Complex Molecule Synthesis
Role in Natural Product Synthesis
There is currently no substantial evidence in the scientific literature to suggest that Methyl 2-acetyl-4-methyl-4-pentenoate has been employed as a key precursor or intermediate in the total synthesis of natural products.
As a Chiral Precursor or Intermediate
No research has been identified that describes the use of either enantiomeric form of this compound as a chiral starting material or a resolved intermediate in the asymmetric synthesis of natural products.
Construction of Polyketide Scaffolds
The construction of polyketide natural products often involves the iterative addition of two-carbon units derived from acetate (B1210297) or propionate (B1217596) synthons. While this compound possesses a β-keto ester moiety characteristic of polyketide precursors, there are no published studies that specifically document its incorporation into polyketide scaffolds.
Utility in Pharmaceutical Intermediate Synthesis
The application of this compound in the synthesis of pharmaceutical intermediates is also not well-documented. For comparison, related structures such as methyl 2-methyl-4-acetyl benzoate (B1203000) have been noted as important intermediates in the synthesis of pesticides. patsnap.com Additionally, the related chiral acid, (2R)-2-Methylpent-4-enoic acid, has been utilized as a reagent in the synthesis of the pharmaceutical drug Sacubitril, highlighting the potential of similar structures in medicinal chemistry. wikipedia.org However, specific examples for this compound are lacking.
Building Block for Heterocyclic Systems
Heterocyclic compounds are core structures in a vast number of pharmaceuticals. The functional groups within this compound could theoretically be utilized in cyclization reactions to form various heterocyclic rings. Despite this theoretical potential, there are no specific examples in the literature of its use for this purpose.
Preparation of Key Synthetic Fragments
The preparation of complex drug molecules often relies on the synthesis and coupling of smaller, key synthetic fragments. No research currently indicates that this compound has been used to generate such critical fragments for the synthesis of active pharmaceutical ingredients.
Contributions to Materials Science Research
A search of the available literature and patents did not yield any information on the use or investigation of this compound in the field of materials science.
Compound Information
Monomer in Polymer Synthesis
While extensive research has been conducted on the polymerization of related α-olefins, the specific use of this compound as a primary monomer is a developing area of interest. The presence of both a vinyl group and an acetylacetonate (B107027) moiety within its structure presents a unique opportunity for creating polymers with tailored properties. The vinyl group offers a reactive site for traditional free-radical or coordination polymerization, and the acetylacetonate group can introduce functionality, act as a site for cross-linking, or chelate with metal ions to form metallopolymers.
Research into the polymerization of structurally similar monomers, such as 4-methyl-1-pentene, has led to the development of high-performance polyolefins like poly(4-methyl-1-pentene) (PMP). mdpi.comnih.gov These polymers are known for their high transparency, low density, and excellent gas permeability, making them valuable in applications like medical devices and gas separation membranes. mdpi.commdpi.com The introduction of the acetyl and ester functionalities in this compound could potentially lead to polymers with enhanced surface properties, adhesion, or thermal stability compared to traditional polyolefins.
Studies on the thermal reactions of acetyl manganese pentacarbonyls in the presence of methyl methacrylate (B99206) have incidentally led to the formation of a related compound, methyl(2-methyl-4-oxopentanoate). rsc.org This work, while not a direct polymerization of this compound, highlights the reactivity of the acetyl group in polymerization environments and suggests potential pathways for incorporating such functionalities into polymer backbones. rsc.org
Table 1: Comparison of Related Monomers and Their Polymers
| Monomer | Polymer | Key Properties of Polymer | Potential Applications |
| 4-Methyl-1-pentene | Poly(4-methyl-1-pentene) (PMP) | High transparency, low density, high gas permeability | Medical devices, gas separation membranes |
| Methyl Methacrylate | Poly(methyl methacrylate) (PMMA) | High optical clarity, rigidity, UV stability | Automotive components, signage, medical devices |
| This compound | Hypothetical Polymer | Potentially enhanced functionality, adhesion, and thermal stability | Advanced coatings, functional films, specialty adhesives |
Precursor for Advanced Materials
The dual functionality of this compound also positions it as a promising precursor for the synthesis of advanced materials. The acetylacetonate group is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. This property can be exploited to create hybrid organic-inorganic materials with unique electronic, magnetic, or catalytic properties.
For instance, the incorporation of metal complexes into a polymer matrix derived from this monomer could lead to the development of novel catalysts where the polymer backbone provides a stable support for the active metal centers. Furthermore, the ability to form metal-organic frameworks (MOFs) or other coordination polymers could be explored, potentially leading to materials with high porosity and surface area for applications in gas storage, separation, and sensing.
While direct research on this compound as a precursor for such materials is not yet widely published, the principles are well-established in the field of materials science. The compound is commercially available, indicating its potential for use in various research and development applications. georganics.sk The synthesis of advanced materials often relies on the availability of versatile building blocks, and this compound, with its combination of a polymerizable group and a chelating moiety, fits this description well.
Table 2: Potential Advanced Materials from this compound
| Material Type | Synthetic Approach | Potential Properties | Potential Applications |
| Metallopolymers | Coordination of metal ions to the acetylacetonate group post-polymerization | Catalytic activity, magnetic properties, optical properties | Supported catalysts, magnetic materials, optical sensors |
| Hybrid Organic-Inorganic Materials | Sol-gel processing or co-condensation with metal alkoxides | Enhanced thermal stability, mechanical strength, specific functionalities | High-performance coatings, functional composites |
| Metal-Organic Frameworks (MOFs) | Self-assembly with metal ions under solvothermal conditions | High porosity, large surface area, tunable pore size | Gas storage and separation, catalysis, drug delivery |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
Future research will undoubtedly prioritize the development of environmentally benign methods for the synthesis of Methyl 2-acetyl-4-methyl-4-pentenoate. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry will guide the exploration of alternative, more sustainable pathways.
One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have demonstrated high efficiency and selectivity in the transesterification of β-keto esters under mild, often solvent-free, conditions. google.comox.ac.uk Future studies could focus on screening a library of lipases to identify a biocatalyst capable of mediating the reaction between a suitable methallyl-containing alcohol and a methyl acetoacetate (B1235776) precursor. This enzymatic approach could offer high yields and enantioselectivity, providing access to optically pure forms of the target compound.
Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, silica-supported boric acid has been shown to be an effective and environmentally friendly catalyst for the transesterification of β-keto esters. Investigating the application of such solid-supported acid catalysts for the synthesis of this compound could lead to more sustainable and economically viable production processes.
Exploration of Novel Catalytic Systems
The development of novel catalytic systems for the synthesis and functionalization of this compound represents a significant area for future research. The presence of both an alkene and a β-keto ester moiety provides multiple handles for catalytic transformations.
Palladium-catalyzed reactions, which are workhorses in modern organic synthesis, could be explored for the construction of the core structure or for its subsequent modification. For example, palladium-catalyzed allylic alkylation of a suitable enolate with a methallyl electrophile could be a powerful strategy. Furthermore, the terminal alkene is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the C5 position. nih.gov
Beyond palladium, the use of earth-abundant and less toxic metal catalysts, such as those based on iron, copper, or manganese, is a growing trend in catalysis. Developing catalytic systems based on these metals for reactions such as C-H activation or conjugate additions involving the alkene would be a significant advancement. Photocatalysis also presents an exciting frontier, with the potential to enable novel carbon-carbon bond-forming reactions under mild conditions using visible light as a renewable energy source. morressier.comresearchgate.net
A hypothetical comparison of potential catalytic systems is presented in Table 1.
Table 1: Hypothetical Catalytic Systems for the Synthesis of this compound
| Catalytic System | Precursors | Potential Advantages | Research Focus |
|---|---|---|---|
| Lipase (e.g., CALB) | Methyl acetoacetate, Methallyl alcohol | High enantioselectivity, mild conditions, solvent-free | Screening for optimal enzyme, reaction optimization |
| Silica-supported Boric Acid | Methyl acetoacetate, Methallyl alcohol | Recyclable catalyst, green conditions | Catalyst development, scalability |
| Palladium(0) complex | Methyl acetoacetate, Methallyl carbonate | High efficiency, well-established methodology | Ligand design for selectivity, catalyst loading |
| Photocatalyst (e.g., Eosin Y) | Radical precursor, Alkene acceptor | Use of visible light, novel bond formations | Development of new photocatalytic cycles |
Expansion of Substrate Scope and Reactivity Patterns
A key area of future research will be to expand the substrate scope and explore new reactivity patterns for the synthesis of analogues of this compound. This involves systematically varying the ester group, the acetyl substituent, and the substitution pattern of the pentenoate backbone.
For instance, by employing different alcohols in a transesterification reaction, a library of alkyl 2-acetyl-4-methyl-4-pentenoates could be generated. This would allow for the fine-tuning of the compound's physical and chemical properties. Similarly, the acetyl group could be replaced with other acyl groups to explore the impact on reactivity and potential biological activity.
The reactivity of the terminal alkene could be exploited in a variety of transformations beyond simple cross-coupling. Reactions such as hydroformylation, epoxidation, or dihydroxylation would introduce new functional groups, leading to a diverse range of derivatives. The β-keto ester moiety can undergo a plethora of reactions, including alkylation at the α-position, reduction of the ketone, and conversion to heterocyclic systems like pyrazoles or pyrimidines. aklectures.com
Integration with Automated Synthesis and Flow Chemistry
The integration of automated synthesis and flow chemistry offers significant advantages for the production of fine chemicals, including improved safety, reproducibility, and scalability. Future research on this compound should explore the development of continuous flow processes for its synthesis.
A flow chemistry setup could involve pumping the precursors, such as methyl acetoacetate and a suitable methallyl source, along with a catalyst through a heated reactor coil. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. The online purification of the product could also be integrated into the flow system, creating a fully automated and efficient process. The development of such a system would be particularly beneficial for the safe handling of potentially hazardous reagents and for enabling rapid optimization of reaction conditions.
Advanced Applications in Chemical Biology and Medicinal Chemistry (as synthetic scaffolds)
The structure of this compound makes it an attractive scaffold for the design of novel molecules with potential applications in chemical biology and medicinal chemistry. The β-keto ester functionality is a common feature in many biologically active compounds and can act as a key binding motif for various enzymes. researchgate.net
Future research could focus on using this compound as a starting material for the synthesis of libraries of compounds to be screened for biological activity. For example, the compound could be used to synthesize novel heterocyclic compounds, which are a cornerstone of many pharmaceuticals. nih.gov The terminal alkene provides a convenient handle for the attachment of different pharmacophores or for conjugation to biomolecules, which is a key strategy in chemical biology.
Given that β-keto esters are known to be involved in various metabolic pathways and can act as enzyme inhibitors, derivatives of this compound could be designed as potential inhibitors for enzymes involved in diseases such as cancer or infectious diseases. The chiral nature of the compound also allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
